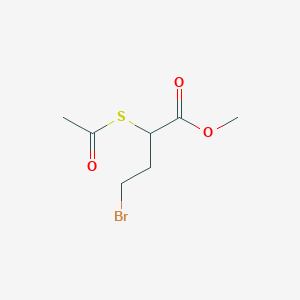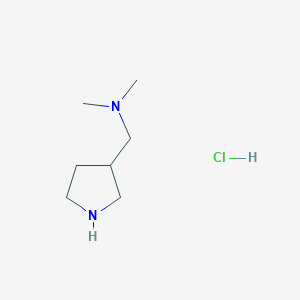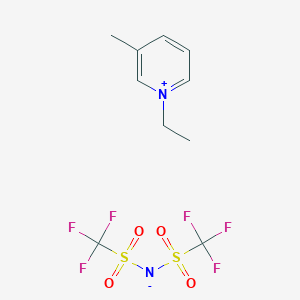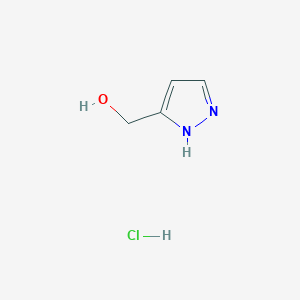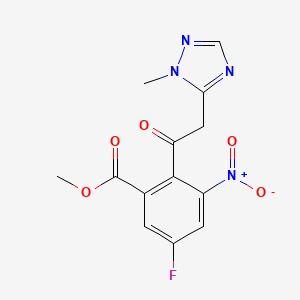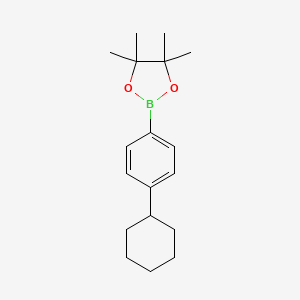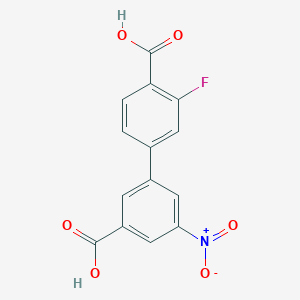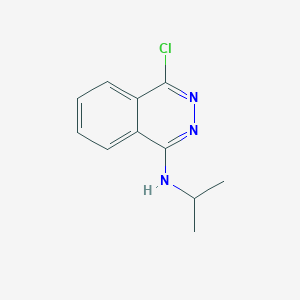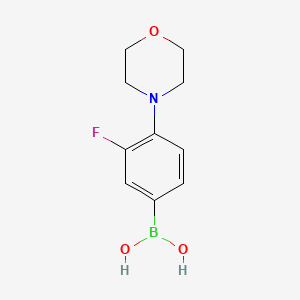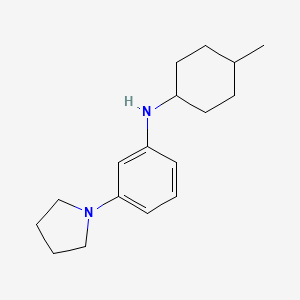
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, also known as 4-Me-MPH, is a psychoactive substance that belongs to the class of substituted phenidates. It is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity among researchers due to its potential as a cognitive enhancer and its ability to improve focus and concentration.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline and its derivatives have been explored for their potential as androgen receptor (AR) antagonists. Studies have shown that introducing a bulky N-alkyl group can increase the binding affinity for the AR, suggesting potential applications in treating conditions sensitive to androgens, such as prostate cancer (Wakabayashi et al., 2008).
Organic Synthesis
This chemical framework has been employed in the development of novel synthetic methodologies. For instance, it has been used in the synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, showcasing the utility of microwave-assisted synthesis for efficient and rapid chemical transformations (Vargas et al., 2012). Another example is the tandem reduction-double reductive amination reaction, which facilitates the synthesis of N-phenyl-substituted pyrrolidines and piperidines, demonstrating the versatility of this scaffold in constructing complex nitrogen-containing heterocycles (Bunce et al., 2003).
Material Science
In the field of material science, derivatives of N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline have been explored for their photophysical properties. Specifically, tetradentate bis-cyclometalated platinum complexes derived from similar aniline compounds have been investigated for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs), highlighting the role of these compounds in the development of advanced electronic materials (Vezzu et al., 2010).
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-3-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-14-7-9-15(10-8-14)18-16-5-4-6-17(13-16)19-11-2-3-12-19/h4-6,13-15,18H,2-3,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCRKPFKGSAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
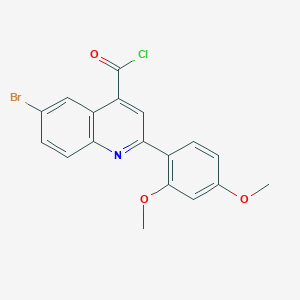

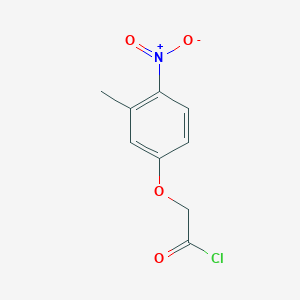
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
